An In-depth Technical Guide to the Physicochemical Properties of Cismethrin
An In-depth Technical Guide to the Physicochemical Properties of Cismethrin
Introduction: Understanding Cismethrin in the Pyrethroid Class
Cismethrin is a synthetic pyrethroid, a class of insecticides engineered to mimic the insecticidal properties of pyrethrins, which are natural compounds found in chrysanthemum flowers.[1] As a specific stereoisomer of resmethrin, cismethrin is valued for its potent neurotoxic effects on a wide range of insects.[2] Its mechanism of action, like other Type I pyrethroids, involves the modulation of sodium channels in the nervous systems of insects, leading to paralysis and death.[3] A thorough understanding of its physicochemical properties is paramount for researchers in drug development, formulation science, and environmental analysis. These properties govern its solubility, stability, environmental fate, and bioavailability, thereby influencing its efficacy and safety profile. This guide provides a detailed examination of these core characteristics, offering both foundational data and the methodologies for their determination.
Chemical Identity and Structure
The precise chemical identity of a compound is the foundation of its scientific profile. Cismethrin is systematically named and identified by several international standards.
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IUPAC Name: (5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[2][3]
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Molecular Mass: 338.44 g/mol [4]
The molecule's structure features a cyclopropane ring and a furan moiety, characteristic of many synthetic pyrethroids. This structure dictates its stereochemistry and interaction with biological targets.
Caption: Chemical structure of Cismethrin.
Core Physicochemical Properties
The behavior of Cismethrin in various matrices is dictated by its fundamental physicochemical properties. These values are critical for predicting its environmental distribution, designing effective formulations, and assessing its potential for bioaccumulation.
| Property | Value | Source(s) | Significance in Research & Development |
| Physical State | White powder / crystalline solid. | [3] | Impacts handling, storage, and formulation choices (e.g., wettable powders, emulsifiable concentrates). |
| Melting Point | 45 °C | [4] | Defines the upper-temperature limit for solid-state storage and is crucial for manufacturing processes like milling and drying. |
| Boiling Point | Decomposes before boiling (approx. >220 °C for Cypermethrin). | [3][5] | Indicates thermal instability at atmospheric pressure. High-temperature processes like gas chromatography require careful method development to avoid degradation. |
| Water Solubility | Insoluble / None. | [3] | Low water solubility dictates its persistence in soil and sediment and necessitates formulation with organic solvents or emulsifiers for application. |
| Organic Solvent Solubility | Soluble in acetone, chloroform, cyclohexanone, xylene (>500 g/L), methanol (300 g/L), and hexane. | [6] | Essential data for selecting appropriate solvents for extraction, purification, analytical standard preparation, and formulation. |
| Vapor Pressure | <10 Pa at 20°C (for Cypermethrin). | [3][5] | Low vapor pressure suggests it is not highly volatile, reducing inhalation risk but contributing to its persistence on surfaces. |
| Octanol-Water Partition Coefficient (LogP) | 6.1 (XLogP3). | [3] | A high LogP value indicates strong lipophilicity, suggesting a high potential for bioaccumulation in fatty tissues and strong adsorption to organic matter in soil. |
| pKa | Not applicable. | - | As a neutral ester, Cismethrin lacks acidic or basic functional groups that would ionize in response to pH changes. Its solubility and partitioning are therefore not significantly influenced by environmental pH. |
Stability and Degradation Profile
The stability of an active pharmaceutical ingredient (API) or pesticide is a critical parameter affecting its shelf-life, efficacy, and the safety of its degradation products.
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Thermal Stability : Cismethrin is thermally labile. The related isomeric mixture, cypermethrin, decomposes at temperatures above 220°C, producing toxic fumes which may include hydrogen cyanide and hydrogen chloride.[3][5] This instability is a key consideration for storage, formulation, and analytical techniques. High temperatures, such as those used in gas chromatography injectors, can cause degradation and isomerization, leading to inaccurate quantification if not properly managed.
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pH Stability and Hydrolysis : The ester linkage in Cismethrin is susceptible to hydrolysis, particularly under alkaline conditions. While relatively stable in neutral and acidic media (pH 3-7), its degradation accelerates significantly at high pH.[7] This property is crucial for understanding its persistence in different environmental compartments (e.g., alkaline soils) and for developing stable liquid formulations. The primary degradation pathway is the cleavage of the ester bond, yielding chrysanthemic acid and 5-benzyl-3-furylmethanol derivatives.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and quantification of Cismethrin.
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UV-Visible Spectroscopy : In solution, Cismethrin exhibits UV absorbance characteristic of its aromatic (benzyl) and furan rings. For the related compound cypermethrin, maximum absorption has been noted in the 220-230 nm range, with specific peaks also reported at approximately 278 nm.[7][8] This property forms the basis for its quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Infrared (IR) Spectroscopy : The IR spectrum of Cismethrin is distinguished by several key absorption bands that correspond to its functional groups. The most prominent peaks include a strong carbonyl (C=O) stretch from the ester group (typically ~1725-1740 cm⁻¹), C-O stretching vibrations, and peaks corresponding to the C=C bonds in the aromatic ring and the vinyl group. ATR-IR spectra for cypermethrin are available in spectral databases and can be used as a reference.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure of Cismethrin. The ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings, the furan ring, the cyclopropane ring, the vinyl group, and the gem-dimethyl groups. The specific stereochemistry (cis- configuration) results in unique chemical shifts and coupling constants for the cyclopropane protons, allowing it to be distinguished from its trans-isomers. NMR is also critical for identifying metabolites and degradation products in research settings.[4]
Analytical Methodologies
Accurate and precise quantification of Cismethrin is essential for quality control, residue analysis, and pharmacokinetic studies. HPLC is the most common and reliable technique.
Caption: Standard workflow for HPLC-UV quantification of Cismethrin.
Experimental Protocol: Quantification of Cismethrin by RP-HPLC
This protocol describes a general method for the quantification of Cismethrin. It should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[10]
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Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and HPLC-grade Water in an 80:20 (v/v) ratio.[11] Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath.
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Standard Stock Solution Preparation (1000 ppm): Accurately weigh approximately 10 mg of Cismethrin reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
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Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 10 to 50 µg/mL.[11]
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Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 10 mg of Cismethrin into a 100 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to the mark. Further dilute as necessary to bring the final concentration within the calibration range.
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Chromatographic Conditions:
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Instrument: HPLC system with UV-Vis or PDA detector.
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 278 nm.[11]
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Column Temperature: Ambient.
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-
Analysis: Inject the mobile phase (blank), followed by the working standard solutions and the sample solutions.
-
Quantification: Construct a linear regression curve of peak area versus concentration for the standard solutions. Determine the concentration of Cismethrin in the sample solution from the calibration curve.
Experimental Protocol: Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the solubility of a compound after it has reached equilibrium in a specific solvent at a constant temperature.
Caption: Workflow for the shake-flask solubility determination method.
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Objective: To determine the equilibrium solubility of Cismethrin in an aqueous medium.
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Materials: Cismethrin solid, aqueous buffer (e.g., phosphate buffer pH 7.4), glass flasks with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.2 µm), validated HPLC method.
-
Procedure:
-
Add an excess amount of solid Cismethrin to a series of glass flasks. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the aqueous buffer to each flask.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. This is often determined empirically; 48 to 72 hours is typical.
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At set time points (e.g., 24, 48, and 72 hours), stop agitation and allow the solid to settle.
-
Withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, the sample should be immediately centrifuged at high speed and/or filtered through a chemically resistant 0.2 µm syringe filter.
-
Dilute the filtrate as necessary with the HPLC mobile phase.
-
Analyze the concentration of the diluted filtrate using the validated HPLC method described in section 5.1.
-
Equilibrium is confirmed when the concentration measured at two consecutive time points (e.g., 48 and 72 hours) is statistically identical. The final consistent value is reported as the equilibrium solubility.
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Safety and Handling
Cismethrin, like all pyrethroids, requires careful handling to minimize exposure.
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Primary Routes of Exposure: The substance can be absorbed into the body through inhalation of its aerosol and by ingestion.[3]
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Hazards: It is combustible and may be irritating to the eyes and skin.[3] It may also cause effects on the nervous system.[3]
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Personal Protective Equipment (PPE): When handling Cismethrin powder, use local exhaust ventilation or breathing protection.[3] Wear protective gloves and safety goggles.[3]
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Environmental Hazards: Cismethrin is very toxic to aquatic organisms and should not be allowed to enter the environment.[1]
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World Journal of Advanced Research and Reviews. (2022). Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure. [Link]
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Compendium of Pesticide Common Names. (n.d.). cismethrin data sheet. [Link]
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ResearchGate. (n.d.). IR spectra of cypermethrin treated with fungal isolate 2S3 in the range.... [Link]
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World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]
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